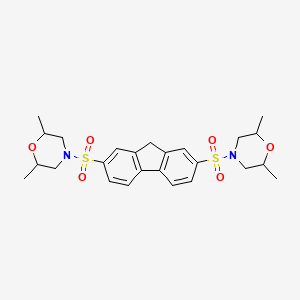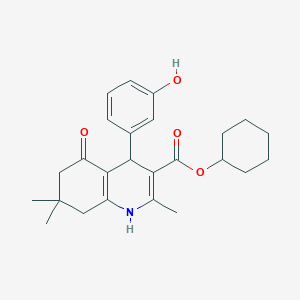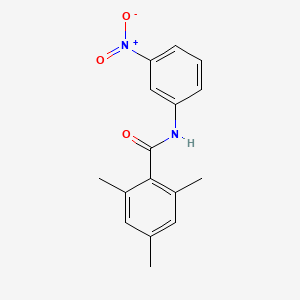
4,4'-(9H-fluorene-2,7-diyldisulfonyl)bis(2,6-dimethylmorpholine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorene-based compounds are a class of organic compounds that have been widely studied due to their unique properties. They are often used in the synthesis of organic semiconductors . The compound you mentioned seems to be a derivative of fluorene, with morpholine and sulfonyl groups attached. Morpholine is a common solvent and building block in organic synthesis, while sulfonyl groups are often used as protecting groups or leaving groups in organic reactions .
Synthesis Analysis
The synthesis of fluorene derivatives often involves coupling reactions such as Suzuki coupling or Stille coupling . These reactions allow for the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic compounds .Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by a three-ring system, with the central ring being a five-membered ring. The presence of different substituents can greatly influence the properties of these compounds .Chemical Reactions Analysis
Fluorene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives can be influenced by the nature and position of the substituents on the fluorene ring. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound’s reactivity, stability, and other properties .Wirkmechanismus
The mechanism of action of fluorene derivatives can vary greatly depending on their specific structure and the context in which they are used. For example, in the context of organic semiconductors, these compounds can facilitate the movement of charge carriers, thereby contributing to the conductive properties of the material .
Safety and Hazards
Zukünftige Richtungen
The study of fluorene derivatives is a vibrant field of research, with potential applications in areas such as organic electronics, photovoltaics, and more . Future research will likely continue to explore the synthesis of new fluorene derivatives, as well as their properties and potential applications.
Eigenschaften
IUPAC Name |
4-[[7-(2,6-dimethylmorpholin-4-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6S2/c1-16-12-26(13-17(2)32-16)34(28,29)22-5-7-24-20(10-22)9-21-11-23(6-8-25(21)24)35(30,31)27-14-18(3)33-19(4)15-27/h5-8,10-11,16-19H,9,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYWOCHJPPNYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(4-methylbenzyl)acetamide](/img/structure/B5063520.png)
![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5063525.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5063527.png)



![4'-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-biphenylsulfonamide](/img/structure/B5063556.png)
![N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5063567.png)
![3-[(5-bromo-2-methoxybenzyl)thio]propanenitrile](/img/structure/B5063578.png)
![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methylphenyl)butanamide](/img/structure/B5063580.png)

![2-[(4-anilinophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5063594.png)
![N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5063605.png)
![1-(3-bromophenyl)-4-{[1-(4-chloro-3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5063607.png)